2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile
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Overview
Description
2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile is a chemical compound with the molecular formula C13H8N4 It is known for its unique structure, which includes a quinoline moiety linked to a propanedinitrile group via an amino-methylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile typically involves the reaction of quinoline derivatives with malononitrile under specific conditions. One common method includes:
Starting Materials: Quinoline-8-amine and malononitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Procedure: The quinoline-8-amine is reacted with malononitrile in the presence of the base, leading to the formation of the desired product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile groups can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-amine: A precursor in the synthesis of 2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile.
Malononitrile: Another precursor used in the synthesis.
Quinoline N-oxide: An oxidation product of quinoline derivatives.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of quinoline and nitrile groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(quinolin-8-ylamino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-7-10(8-15)9-17-12-5-1-3-11-4-2-6-16-13(11)12/h1-6,9,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPAGKROOOCMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=C(C#N)C#N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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